molecular formula C6H6ClNO2 B13837092 4-Chloro-3-hydroxy-1-methylpyridin-2-one

4-Chloro-3-hydroxy-1-methylpyridin-2-one

Cat. No.: B13837092
M. Wt: 159.57 g/mol
InChI Key: OWNKZQMDQKLEGM-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxy-1-methylpyridin-2-one is a chemical compound belonging to the class of pyridinones, which are recognized as privileged scaffolds in medicinal chemistry . This compound serves as a versatile building block in organic synthesis and drug discovery. The pyridinone core can act as a bioisostere for amides, pyridines, and phenol rings, providing researchers with a means to fine-tune the physicochemical properties of potential drug candidates, such as polarity, lipophilicity, and hydrogen-bonding capacity . The presence of multiple functional groups on the scaffold, including the chloro and hydroxy substituents, offers several sites for further chemical manipulation and diversification. Pyridinone derivatives, in general, have demonstrated a wide spectrum of biological activities, making them attractive for research into new therapeutic agents. These activities include antitumor, antimicrobial, anti-inflammatory, and anticoagulant effects, among others . The structural features of pyridinones allow them to serve as key fragments in biomolecular mimetics and as hinge-binding motifs in the design of kinase inhibitors . This compound is intended for research and development applications only in these and other exploratory fields. Safety Notice: This product is intended for research purposes and is strictly labeled as 'For Research Use Only'. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

4-chloro-3-hydroxy-1-methylpyridin-2-one

InChI

InChI=1S/C6H6ClNO2/c1-8-3-2-4(7)5(9)6(8)10/h2-3,9H,1H3

InChI Key

OWNKZQMDQKLEGM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C1=O)O)Cl

Origin of Product

United States

Historical Evolution of Synthetic Methodologies for 4 Chloro 3 Hydroxy 1 Methylpyridin 2 One

Early Pioneering Syntheses and Methodological Challenges in Pyridinone Formation

The foundational methodologies for constructing the pyridinone ring were established long before the specific synthesis of complex derivatives like 4-Chloro-3-hydroxy-1-methylpyridin-2-one was a focus. These early approaches provided the fundamental tools for heterocyclic chemistry but were often beset by significant challenges.

Two of the most notable early methods for pyridine (B92270) ring synthesis, which are conceptually related to pyridinone formation, are the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924). wikipedia.org The Hantzsch synthesis typically involves a condensation of a β-keto ester, an aldehyde, and ammonia, followed by oxidation to form the pyridine ring. wikipedia.org A related approach, the Guareschi-Thorpe condensation, utilizes a cyanoacetamide and a 1,3-diketone to directly form a substituted 2-pyridone. wikipedia.org

These pioneering syntheses, while groundbreaking, presented several methodological hurdles that complicated the synthesis of specifically substituted pyridinones:

Limited Regiocontrol: Achieving a specific substitution pattern, such as the 3-hydroxy, 4-chloro arrangement, was exceptionally difficult. The condensation reactions often yielded mixtures of isomers, which were challenging to separate.

Tautomerism: Pyridinones exist in equilibrium with their hydroxypyridine tautomers. This tautomerism can affect reactivity and the final product distribution. acs.org Controlling this equilibrium was a significant challenge in early synthetic chemistry.

Functional Group Incompatibility: The harsh conditions used in many classical ring-forming reactions were incompatible with sensitive functional groups, limiting the complexity of the molecules that could be synthesized directly.

The primary challenge in forming the core of this compound using these early methods would have been the simultaneous and controlled introduction of the hydroxyl and chloro substituents at the C3 and C4 positions, respectively, alongside the N-methylation. Direct synthesis was often not feasible, necessitating the development of more controlled, multi-step approaches.

Development of Classical Multi-Step Synthetic Approaches to the this compound Core

As the field of organic synthesis matured, multi-step strategies became the standard for preparing complex heterocyclic molecules. These approaches offered greater control over the introduction of functional groups. A classical approach to synthesizing the this compound core would typically involve the initial construction of a substituted pyridinone ring, followed by sequential functionalization.

A plausible and widely practiced classical strategy involves the chlorination of a 4-hydroxypyridin-2-one precursor. The 4-hydroxy group in such heterocyclic systems can be converted to a chloro substituent using strong chlorinating agents.

A Representative Classical Synthetic Scheme:

Formation of the 4-Hydroxy-1-methylpyridin-2-one Precursor: The synthesis would likely begin with the construction of a 3,4-dihydroxy-1-methylpyridin-2-one or a related precursor. This could be achieved through the condensation of simpler acyclic starting materials. For instance, derivatives of malonic acid and an amine source are common starting points for building the pyridinone ring. chemicalbook.com

Selective Chlorination: The key step is the conversion of the 4-hydroxy group to a chloro group. This transformation is a common strategy in heterocyclic chemistry. Strong chlorinating agents are required, with phosphorus oxychloride (POCl₃) being a frequently used reagent, often in combination with phosphorus pentachloride (PCl₅). mdpi.comgoogle.com This step can be challenging, as the 3-hydroxy group must remain intact, requiring careful control of reaction conditions.

StepReagents & ConditionsPurpose
1 N-methylated amine, Diethyl malonate derivativeCyclocondensation to form the pyridinone ring.
2 Phosphorus Oxychloride (POCl₃), Phosphorus Pentachloride (PCl₅), RefluxConversion of the 4-hydroxy group to a 4-chloro group.

This multi-step approach, while more controlled than early one-pot condensations, still faced challenges. The use of harsh chlorinating agents like POCl₃ requires high temperatures and careful handling, and the selectivity of the chlorination reaction can be imperfect, potentially leading to side products and purification difficulties. mdpi.com

Advancements in Precursor Molecule Utilization and Reaction Conditions for this compound Synthesis

Modern synthetic chemistry has focused on improving efficiency, safety, and environmental friendliness. These advancements have led to new strategies for synthesizing complex pyridinones, including this compound, by utilizing novel precursors and optimizing reaction conditions.

Multi-Component Reactions (MCRs): A significant advancement has been the development of one-pot, multi-component reactions for the synthesis of highly substituted pyridinones. These reactions combine several starting materials in a single step to build the complex target molecule, which is highly efficient. For example, a four-component reaction of Meldrum's acid, an aldehyde, a β-keto ester (like methyl acetoacetate), and ammonium (B1175870) acetate (B1210297) can produce dihydropyridone derivatives in high yields. nih.gov Such strategies can be adapted to create the desired pyridinone core by selecting the appropriate precursors.

Improved Catalysis and Reaction Conditions: The use of novel catalysts has allowed for milder and more efficient reactions. For instance, SiO₂-Pr-SO₃H has been used as an effective solid acid catalyst for the synthesis of dihydropyridones under solvent-free conditions, which simplifies the process and reduces environmental impact. nih.gov The optimization of catalysts and moving away from harsh reagents like POCl₃ represents a major step forward.

AdvancementExample Precursors/CatalystsKey Advantages
Multi-Component Synthesis Meldrum's acid, Benzaldehyde derivatives, Methyl acetoacetate, Ammonium acetateHigh efficiency, atom economy, reduced waste.
Advanced Catalysis SiO₂-Pr-SO₃H (solid acid catalyst)Milder conditions, solvent-free reactions, easier purification.
Novel Chlorination Methods N-Chlorosuccinimide (NCS) in specific solventsGreater selectivity, milder conditions compared to POCl₃.
Ring-Opening Halogenation Electrophilic chlorinating agents on precursors like pyrazolopyridinesNovel synthetic route, construction of valuable halogenated scaffolds. nih.gov

Advanced Chlorination Techniques: Modern chemistry has also developed milder and more selective chlorinating agents. Reagents like N-chlorosuccinimide (NCS) can, under the right conditions, provide a more controlled way to introduce a chlorine atom onto a heterocyclic ring compared to the aggressive nature of phosphorus oxychloride. researchgate.net

Furthermore, innovative strategies such as the electrophilic ring-opening chlorination of other heteroaromatic systems (e.g., pyrazolopyridines) have emerged. nih.govresearchgate.net These methods allow for the construction of highly functionalized, halogenated compounds from readily available precursors through skeletal rearrangement, representing a departure from classical functional group interconversion.

These advancements in utilizing more sophisticated precursor molecules, combined with optimized catalysts and milder reaction conditions, have paved the way for more efficient, selective, and sustainable syntheses of this compound and other complex pyridinone derivatives.

Contemporary Strategies for the Synthesis of 4 Chloro 3 Hydroxy 1 Methylpyridin 2 One and Its Close Analogs

Exploration of Chemo-, Regio-, and Stereoselective Synthesis Routes to the Pyridinone Nucleus

The construction of the 4-Chloro-3-hydroxy-1-methylpyridin-2-one core requires careful consideration of the order of bond formations and substituent introductions to achieve the desired regiochemistry. A plausible retrosynthetic analysis suggests the disconnection of the chloro and methyl groups, and the formation of the pyridinone ring as key strategic steps.

One potential forward synthesis could commence with the construction of a 3-hydroxypyridin-2-one (B1229133) scaffold. This can be achieved through various cyclization strategies. For instance, the condensation of an appropriate β-ketoester with an amine can lead to the formation of a dihydropyridinone, which can be subsequently oxidized to the desired pyridinone. To incorporate the N-methyl group, methylamine (B109427) would be the amine of choice in this condensation.

The regioselective introduction of the chloro group at the C4 position is a critical step. Direct chlorination of the 3-hydroxy-1-methylpyridin-2-one precursor could lead to a mixture of products due to the activating nature of the hydroxyl and the directing effects of the ring nitrogen and carbonyl group. Therefore, a more controlled approach is necessary. One strategy involves the use of a directing group or a precursor that facilitates chlorination at the desired position. For example, a blocking group could be temporarily installed at a more reactive position to direct the chlorination to C4. Alternatively, a precursor with a leaving group at the C4 position could undergo nucleophilic substitution with a chloride source.

A notable approach for the synthesis of a related compound, 5-chloro-3-hydroxypyridin-2(1H)-one, involved the use of a halogenated 2,3-dimethoxypyridine (B17369) precursor. This was then treated with an arylboronic acid under Suzuki-coupling conditions, followed by demethylation to yield the final product. nih.gov This strategy highlights the potential of starting with a pre-functionalized pyridine (B92270) ring to control the position of the substituents.

Stereoselectivity is not a primary concern for the synthesis of the aromatic target molecule itself. However, in the synthesis of related saturated or partially saturated pyridinone analogs, controlling the stereochemistry at any chiral centers would be paramount. This can be achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, the stereoselective synthesis of pyridinones has been accomplished through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt.

A summary of potential starting materials and key intermediates for the synthesis of the pyridinone nucleus is presented in the table below.

Starting Material/IntermediateKey TransformationResulting Structure
β-ketoester and MethylamineCondensation and Cyclization1-Methyl-dihydropyridinone
1-Methyl-dihydropyridinoneOxidation1-Methylpyridin-2-one
3-Hydroxypyridin-2-oneN-Methylation1-Methyl-3-hydroxypyridin-2-one
Halogenated 2,3-dimethoxypyridineDemethylation and FunctionalizationSubstituted 3-hydroxypyridin-2-one

Application of Modern Catalytic Systems (e.g., Transition Metal Catalysis, Organocatalysis) in Pyridinone Formation

Modern catalytic methods have revolutionized the synthesis of heterocyclic compounds, including pyridinones. These methods often offer milder reaction conditions, higher efficiency, and greater control over selectivity compared to classical approaches.

Transition Metal Catalysis: Transition metals such as palladium, rhodium, copper, and iridium have been extensively used in the synthesis of pyridines and pyridinones. acsgcipr.orgelsevier.comnih.gov Palladium-catalyzed cross-coupling reactions, like the Suzuki and Heck reactions, are powerful tools for introducing substituents onto a pre-formed pyridinone ring. For instance, a bromo-substituted pyridinone could be coupled with various partners to build molecular complexity. Rhodium and ruthenium catalysts have been employed in the [2+2+2] cycloaddition of alkynes and nitriles to construct the pyridine ring itself. acsgcipr.org Copper-catalyzed reactions have also been utilized for the synthesis of 2-(1H)-pyridones from acetaldehydes and simple nitrogen donors through a cascade cyclization. nih.gov Furthermore, pyridone-based ligands have been developed to enhance the efficiency of palladium(II)-catalyzed C-H activation reactions, enabling the direct functionalization of C-H bonds. acs.org

Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a complementary approach to metal catalysis. rsc.orgresearchgate.nethielscher.comumb.edu Proline and its derivatives are common organocatalysts for aldol (B89426) and Mannich reactions, which can be key steps in the construction of the pyridinone backbone. nih.gov For example, a one-pot synthesis of 2-(1H)-pyridinones has been reported using L-proline as a catalyst in the reaction of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine. nih.gov This approach is attractive due to its operational simplicity and environmentally friendly nature. nih.gov Novel spiropyrrolidine amide (SPA) derived triazolium bromide organo-cation catalysts have been developed for the highly enantioselective α-hydroxylation of pyridinone-fused lactones. rsc.org

The table below summarizes some modern catalytic systems used in pyridinone synthesis.

Catalyst TypeMetal/OrganocatalystReaction TypeApplication in Pyridinone Synthesis
Transition MetalPalladium (Pd)Cross-coupling (e.g., Suzuki)Functionalization of pre-formed pyridinone rings
Transition MetalRhodium (Rh), Ruthenium (Ru)[2+2+2] CycloadditionDe novo synthesis of the pyridine ring
Transition MetalCopper (Cu)Cascade CyclizationSynthesis of 2-(1H)-pyridones
OrganocatalystL-ProlineCondensationOne-pot synthesis of 2-(1H)-pyridinones
OrganocatalystTriazolium BromideAsymmetric HydroxylationEnantioselective functionalization of pyridinone derivatives

Innovations in Green Chemistry Principles for Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgmsu.eduyoutube.comsemanticscholar.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved through the use of catalytic reactions and avoiding the use of protecting groups.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. organic-chemistry.org The development of one-pot multicomponent reactions can also minimize solvent usage. nih.gov

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. Both transition metal and organocatalysts can play a crucial role here.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can often reduce reaction times and energy consumption. nih.gov

For example, a one-pot, four-component reaction under microwave irradiation in ethanol has been reported for the synthesis of novel pyridine derivatives, highlighting an environmentally green procedure with excellent yields and short reaction times. nih.gov Photocatalytic methods, which utilize light as a renewable energy source, also represent a green approach to the synthesis of pyridinone derivatives. acs.org

Microwave-Assisted, Photochemical, and Flow Chemistry Approaches to Pyridinone Derivatives

Advanced synthetic technologies can offer significant advantages in terms of reaction speed, efficiency, and scalability for the synthesis of pyridinone derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. nih.govrsc.orgmdpi.commdpi.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyridines and quinazolinediones. rsc.orgnih.gov A microwave-assisted, four-component, one-pot condensation reaction has been developed for the efficient synthesis of annulated pyridines. rsc.org This approach often leads to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com

Photochemical Synthesis: Photochemistry utilizes light to induce chemical reactions. google.comclockss.orgnih.govsynthesisspotlight.com Pyridones are known to undergo photochemical reactions, such as [4+4] photocycloaddition, which can be used to construct complex molecular architectures. google.com More recently, photoredox catalysis has emerged as a powerful tool for the synthesis of heterocycles, including pyridinone derivatives, through radical cascade cyclizations. acs.org This method offers a green and mild strategy for constructing these important cyclic structures. acs.org

Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. uc.ptnih.govdurham.ac.ukresearchgate.netfigshare.com This technology offers numerous advantages, including enhanced safety, better control over reaction parameters, and easier scalability. durham.ac.uk Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. The synthesis of active pharmaceutical ingredients has been significantly improved through the application of flow chemistry approaches. nih.gov While a specific flow synthesis for this compound has not been reported, the principles of flow chemistry could certainly be applied to its multi-step synthesis, potentially leading to a more efficient and safer process.

Convergent and Divergent Synthetic Strategies for Scaffold Assembly

Convergent Synthesis: A convergent strategy involves the synthesis of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For the target pyridinone, a convergent approach might involve the synthesis of a suitably substituted acyclic precursor containing the necessary carbon and nitrogen atoms, which is then cyclized to form the pyridinone ring. For example, a pre-functionalized three-carbon unit could be reacted with a derivative of N-methyl cyanoacetamide to construct the pyridinone core with the desired substituents already in place or in a form that can be easily converted.

Divergent Synthesis: A divergent strategy begins with a common intermediate that can be elaborated into a variety of different target molecules. In the context of the target compound, a common intermediate such as 1-methyl-3-hydroxypyridin-2-one could be synthesized. This intermediate could then be subjected to various late-stage functionalization reactions to introduce a chloro group at the C4 position, as well as other functional groups at different positions to generate a library of analogs. This approach is particularly useful for structure-activity relationship (SAR) studies in drug discovery. frontiersin.org The functionalization of the pyridinone scaffold can be achieved through various reactions, including halogenation, nitration, and metal-catalyzed cross-coupling reactions.

Synthetic StrategyDescriptionApplication to Target Compound
ConvergentKey fragments are synthesized separately and then combined.Synthesis of a pre-functionalized acyclic precursor followed by cyclization to form the pyridinone ring.
DivergentA common intermediate is elaborated into multiple target molecules.Synthesis of a core 1-methyl-3-hydroxypyridin-2-one followed by late-stage functionalization to introduce the chloro group and other substituents.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Chloro 3 Hydroxy 1 Methylpyridin 2 One

Investigation of Nucleophilic Substitution at the Chloro Position of the Pyridinone Ring

The chloro group at the 4-position of the pyridinone ring is susceptible to nucleophilic substitution, a reaction characteristic of many chloro-substituted heterocyclic systems. The electron-withdrawing nature of the pyridinone ring, particularly the carbonyl group, activates the C4 position towards attack by nucleophiles. This reactivity is a cornerstone of the functionalization of this class of compounds.

Studies on analogous 4-chloro-2-pyridone derivatives have demonstrated that a wide array of nucleophiles can displace the chloride ion. semanticscholar.org These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C4 carbon, forming a tetrahedral intermediate, which then expels the chloride ion to restore aromaticity.

A variety of nucleophiles can be employed in these substitution reactions, leading to a diverse range of products. For instance, reactions with amines (alkylamines and arylamines) would yield the corresponding 4-amino-3-hydroxy-1-methylpyridin-2-one derivatives. Similarly, alkoxides and phenoxides can be used to introduce alkoxy and aryloxy groups, respectively. Thiolates are also effective nucleophiles, leading to the formation of 4-thioether-substituted pyridinones.

The reaction conditions for these nucleophilic substitutions can vary depending on the nucleophilicity of the attacking species and the specific substrate. Generally, the reactions are carried out in a suitable solvent, and in some cases, a base is added to facilitate the reaction by deprotonating the nucleophile or scavenging the HCl generated.

Below is a table summarizing the expected products from the nucleophilic substitution of 4-Chloro-3-hydroxy-1-methylpyridin-2-one with various nucleophiles, based on the reactivity of similar compounds.

Nucleophile (Nu-H)ReagentExpected Product
AlkylamineR-NH₂4-(Alkylamino)-3-hydroxy-1-methylpyridin-2-one
ArylamineAr-NH₂4-(Arylamino)-3-hydroxy-1-methylpyridin-2-one
AlcoholR-OH4-Alkoxy-3-hydroxy-1-methylpyridin-2-one
PhenolAr-OH4-Aryloxy-3-hydroxy-1-methylpyridin-2-one
ThiolR-SH4-(Alkylthio)-3-hydroxy-1-methylpyridin-2-one

This table is illustrative and based on the known reactivity of analogous 4-chloropyridinones.

Examination of Electrophilic Substitution and Functionalization on the Pyridinone Aromatic System

The pyridinone ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The directing effects of the substituents on the ring play a crucial role in determining the position of substitution. The hydroxyl group at C3 is a strongly activating, ortho-, para-directing group. The N-methyl group also contributes to the electron density of the ring. Conversely, the chloro group at C4 is a deactivating but ortho-, para-directing substituent, and the carbonyl group at C2 is a deactivating, meta-directing group.

The interplay of these electronic effects suggests that the most likely positions for electrophilic attack are C5 and, to a lesser extent, C6. The strong activating effect of the hydroxyl group would likely dominate, directing incoming electrophiles to the C5 position.

Common electrophilic substitution reactions that could be envisaged for this molecule include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration would likely yield 5-nitro-4-chloro-3-hydroxy-1-methylpyridin-2-one. Halogenation, such as bromination, would be expected to proceed readily to give the 5-bromo derivative.

The conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the hydroxyl group. Milder reagents and reaction conditions are generally preferred for highly activated aromatic systems.

Studies on the Tautomeric Equilibria (e.g., Keto-Enol) and Aromaticity of the this compound Moiety

The 3-hydroxypyridin-2-one (B1229133) core of the molecule can exist in different tautomeric forms. The most significant equilibrium is the keto-enol tautomerism involving the hydroxyl group at C3 and the adjacent carbonyl group at C2. While the compound is named as a pyridin-2-one, indicating the keto form is predominant, the presence of the 3-hydroxy group allows for the existence of the enol tautomer, 4-chloro-2,3-dihydroxy-1-methylpyridinium.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. In general, polar solvents tend to favor the more polar zwitterionic or keto forms, while nonpolar solvents may favor the less polar enol form. acs.orgwikipedia.org The aromaticity of the pyridinone ring is a key driving force in its chemistry. The pyridin-2-one ring possesses a significant degree of aromatic character, which contributes to its stability.

The tautomeric equilibrium can be represented as follows:

Spectroscopic techniques such as NMR and UV-Vis spectroscopy are powerful tools for studying these tautomeric equilibria in solution. The chemical shifts of the ring protons and carbons, as well as the absorption maxima in the UV-Vis spectrum, can provide valuable information about the predominant tautomeric form under different conditions.

Oxidative and Reductive Transformation Pathways of the Pyridinone Core

The pyridinone ring system can undergo both oxidative and reductive transformations, although the specific reactivity of this compound in this regard is not extensively documented. The presence of the electron-rich hydroxyl group makes the ring susceptible to oxidation, potentially leading to ring-opened products or the formation of quinone-like structures under harsh conditions. The choice of oxidizing agent and reaction conditions would be critical to control the outcome of such reactions.

Conversely, the pyridinone ring can be reduced. Catalytic hydrogenation, for example, could lead to the saturation of the ring, yielding piperidine (B6355638) derivatives. The carbonyl group could also be selectively reduced to a hydroxyl group, or completely removed under more forcing conditions. The chloro substituent may also be susceptible to hydrogenolysis during catalytic hydrogenation.

The redox chemistry of hydroxypyridinones is of particular interest in the context of their metal-chelating properties, as the redox potential of the metal-ligand complex can be an important determinant of its biological activity. nih.govacs.org

Pericyclic Reactions (e.g., Cycloadditions), Ring-Opening, and Rearrangement Studies Involving this compound

Pyridin-2-ones are known to participate in pericyclic reactions, most notably as dienes in Diels-Alder reactions. acs.orguncw.edu The diene system in this compound encompasses carbons C3, C4, C5, and C6. The electronic nature of the substituents would influence its reactivity in cycloaddition reactions. The electron-donating hydroxyl group and the electron-withdrawing chloro and carbonyl groups would affect the energy levels of the frontier molecular orbitals of the diene.

It is conceivable that this compound could react with electron-deficient dienophiles in a [4+2] cycloaddition to form bicyclic adducts. Such reactions could provide a powerful tool for the construction of complex nitrogen-containing polycyclic systems.

Ring-opening reactions of the pyridinone core are also possible under certain conditions, such as treatment with strong acids or bases, or upon photochemical excitation. These reactions could lead to the formation of acyclic products.

Rearrangement reactions are less common for this type of heterocycle but could potentially be induced under thermal or photochemical conditions, leading to isomeric structures.

Systematic Derivatization and Scaffold Modification of 4 Chloro 3 Hydroxy 1 Methylpyridin 2 One

Functionalization Strategies at the Hydroxyl Group (e.g., Etherification, Esterification, Glycosylation)

The hydroxyl group at the C3 position of the pyridinone ring is a prime site for functionalization through various reactions, including etherification, esterification, and glycosylation. These modifications can significantly alter the physicochemical properties of the parent molecule.

Etherification: The formation of an ether linkage at the 3-hydroxy position is a common strategy. This can be achieved through reactions with various alkylating agents. For instance, N-alkylation of O-methyl or O-benzyl protected 3-hydroxypyridin-2-one (B1229133) has been reported in the synthesis of histone deacetylase inhibitors. nih.gov While specific examples for 4-Chloro-3-hydroxy-1-methylpyridin-2-one are not extensively detailed in the reviewed literature, the general principles of etherification would apply. The synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide from 4-chloro-3-methoxy-2-methylpyridine (B28138) highlights the stability of the methoxy (B1213986) group during oxidation, suggesting that the corresponding 3-methoxy-pyridin-2-one would be a stable derivative. patsnap.comchemicalbook.comgoogle.com

Glycosylation: The attachment of sugar moieties to the hydroxyl group can lead to glycosylated pyridinones. These derivatives are of interest for their potential biological activities. The synthesis of such compounds would typically involve the reaction of an activated sugar donor with the pyridinone acceptor under appropriate catalytic conditions.

ReactionReagents and ConditionsProductNotes
O-MethylationMethylating agent (e.g., dimethyl sulfate, methyl iodide), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone)4-Chloro-3-methoxy-1-methylpyridin-2-oneGeneral method for O-alkylation of 3-hydroxypyridin-2-ones. nih.gov
O-BenzylationBenzyl halide, Base, Solvent3-(Benzyloxy)-4-chloro-1-methylpyridin-2-oneCommon protecting group strategy for the hydroxyl function. mdpi.com
EsterificationAcyl chloride or anhydride, Base (e.g., pyridine (B92270), triethylamine), Solvent (e.g., DCM, THF)4-Chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl acetate (B1210297) (or other ester)General reaction for acylation of hydroxyl groups.

Strategic Manipulation of the Chloro Substituent for Diverse Functional Groups (e.g., Amination, Cyanation, Cross-Coupling Reactions)

The chloro substituent at the C4 position is a versatile handle for introducing a wide array of functional groups through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Amination: The chloro group can be displaced by various amines to yield 4-aminopyridinone derivatives. This nucleophilic aromatic substitution (SNAr) is a common method for introducing nitrogen-containing functionalities. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the pyridinone ring. While direct amination of this compound is not detailed, studies on related 2-chloro-1-methylpyridinium (B1202621) iodide with primary and secondary amines demonstrate the feasibility of such substitutions. researchgate.netresearchgate.net

Cyanation: The chloro group can be replaced by a cyano group, providing access to cyanopyridinone derivatives. These compounds are valuable intermediates for the synthesis of other functional groups, such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation of aryl chlorides using sources like potassium ferrocyanide has been shown to be an effective method. nih.gov Nickel-catalyzed reductive cyanation of organic chlorides using CO2 and NH3 presents another modern approach. nih.gov

Cross-Coupling Reactions: The chloro substituent is an excellent partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, allowing for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted pyridinone with an organoboron reagent in the presence of a palladium catalyst and a base. It is a powerful tool for the synthesis of biaryl and vinyl-substituted pyridinones. The Suzuki-Miyaura cross-coupling of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones demonstrates the applicability of this reaction to similar heterocyclic systems. researchgate.net

Heck Reaction: The Heck reaction couples the chloro-substituted pyridinone with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a valuable method for the vinylation of the pyridinone scaffold. nih.govamanote.com

ReactionReagents and ConditionsProduct TypeNotes
AminationAmine (R-NH2), Base, Solvent, Heat4-Amino-3-hydroxy-1-methylpyridin-2-oneNucleophilic aromatic substitution. researchgate.netresearchgate.net
CyanationCyanide source (e.g., K4[Fe(CN)6], Zn(CN)2), Palladium catalyst, Ligand, Base, Solvent4-Cyano-3-hydroxy-1-methylpyridin-2-oneTransition-metal-catalyzed cyanation. nih.govresearchgate.netresearchgate.net
Suzuki-Miyaura CouplingOrganoboron reagent (R-B(OH)2), Palladium catalyst, Ligand, Base, Solvent4-Aryl/vinyl-3-hydroxy-1-methylpyridin-2-oneForms C-C bonds. researchgate.net
Heck ReactionAlkene, Palladium catalyst, Ligand, Base, Solvent4-Vinyl-3-hydroxy-1-methylpyridin-2-oneForms C-C bonds. nih.govamanote.com

Introduction of New Substituents onto the Pyridinone Ring System via Direct Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it allows for the introduction of new substituents onto the pyridinone ring without the need for pre-functionalized starting materials. This approach offers a more atom-economical and efficient route to novel derivatives. For pyridinone systems, the C5 and C6 positions are potential sites for such reactions.

Various methods for the C-H functionalization of pyridines have been developed, including those mediated by transition metals. These reactions can lead to arylation, alkylation, and other modifications of the pyridine ring. The regioselectivity of these reactions is often controlled by the electronic properties of the ring, steric effects, and the use of directing groups. While specific examples of direct C-H functionalization on this compound are not prevalent in the literature, the general principles established for pyridine C-H functionalization suggest that this is a viable strategy for further diversification of this scaffold. mdpi.comnih.gov

N-Alkylation and N-Acylation Reactions for Structural Diversification of the Pyridinone Nitrogen

The nitrogen atom of the pyridinone ring in this compound is already substituted with a methyl group. Therefore, further N-alkylation would lead to the formation of a quaternary pyridinium (B92312) salt. Such reactions would require a strong alkylating agent.

N-acylation of the 1-methylpyridin-2-one nitrogen is generally not a favorable reaction under standard conditions due to the presence of the methyl group and the amide-like character of the pyridinone nitrogen. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, reducing its nucleophilicity. Therefore, direct N-acylation is not a common strategy for the diversification of this specific scaffold.

Construction of Fused Heterocyclic Systems and Spirocyclic Frameworks Utilizing the this compound Scaffold

The this compound scaffold can serve as a building block for the construction of more complex molecular architectures, such as fused heterocyclic systems and spirocyclic frameworks.

Fused Heterocyclic Systems: The functional groups on the pyridinone ring can be utilized to construct fused rings. For example, the 3-hydroxy and 4-chloro groups can be envisioned as starting points for the synthesis of furo[3,2-c]pyridin-4-ones. This could potentially be achieved through an initial substitution of the chloro group with a suitable nucleophile, followed by an intramolecular cyclization involving the hydroxyl group. The synthesis of various furo[3,2-c]pyran-4-ones and furo[3,2-c]chromen-4-ones from related hydroxy-pyranone and -coumarin precursors provides a conceptual basis for such transformations. beilstein-archives.orgresearchgate.net

Spirocyclic Frameworks: The pyridinone ring can also be incorporated into spirocyclic systems. For instance, a spirocyclic piperidine (B6355638) ring could be fused at the C4 position. The synthesis of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones demonstrates the construction of such spiro-heterocyclic systems. nih.gov The development of synthetic routes to spiropiperidines is an active area of research, with strategies often involving the formation of the spiro-ring on a preformed piperidine or the construction of the piperidine ring on a pre-existing cyclic system. rsc.org

Target SystemSynthetic StrategyPotential Precursors from Target ScaffoldReference Concept
Fused Heterocycles (e.g., Furo[3,2-c]pyridin-4-ones)Intramolecular cyclization4-Substituted-3-hydroxy-1-methylpyridin-2-oneSynthesis of furo[3,2-c]pyran-4-ones. beilstein-archives.orgresearchgate.net
Spirocyclic Frameworks (e.g., Spiro[piperidine-4,2'-pyridones])Spirocyclization4-Functionalized pyridinone for annulationSynthesis of spiropiperidines. nih.govrsc.org

Advanced Theoretical and Computational Investigations of 4 Chloro 3 Hydroxy 1 Methylpyridin 2 One

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Chloro-3-hydroxy-1-methylpyridin-2-one. Methods such as Density Functional Theory (DFT), often with functionals like B3LYP, are employed to model its electronic landscape.

The electronic structure is characterized by the distribution of electrons in molecular orbitals (MOs). Of particular interest are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For pyridinone systems, the HOMO is typically a π-orbital with significant electron density on the ring and the oxygen atoms, while the LUMO is a π* anti-bonding orbital. youtube.comyoutube.com

Natural Bond Orbital (NBO) analysis is a key technique used to study charge distribution and intramolecular interactions. It localizes the molecular wave function into orbitals that align with the familiar concepts of core electrons, lone pairs, and bonds. This analysis provides a quantitative measure of electron delocalization and charge transfer between orbitals. For this compound, NBO analysis would reveal significant delocalization within the pyridinone ring, contributing to its aromatic character. It would also quantify the partial charges on each atom, showing, for instance, a negative charge on the oxygen atoms and a positive charge on the carbonyl carbon, which are critical for predicting sites of electrophilic and nucleophilic attack.

Table 1: Illustrative NBO Analysis Data for a Substituted Pyridinone Note: This data is representative for a molecule of this class and is intended for illustrative purposes.

AtomNatural Charge (e)Hybridization
O (C=O)-0.65sp²
O (C-OH)-0.70sp²
N1-0.55sp²
C2+0.75sp²
C3-0.10sp²
C4+0.20sp²
Cl-0.05sp³

Computational Modeling of Tautomeric Forms and Their Relative Stabilities in Various Environments (e.g., Gas Phase, Solution)

Pyridinones are well-known for existing in tautomeric equilibria. This compound can theoretically exist in different tautomeric forms, primarily the keto (pyridin-2-one) and enol (3,4-dihydroxypyridine) forms. Computational modeling is essential for determining the relative stabilities of these tautomers.

Calculations performed on related 2-pyridone and 4-pyridone systems consistently show that the preferred tautomer is highly dependent on the environment. stackexchange.com

In the Gas Phase: The enol form (hydroxypyridine) is often calculated to be slightly more stable or of comparable stability to the keto form. nih.govwayne.edu This is attributed to the aromaticity of the hydroxypyridine ring. stackexchange.com

In Solution: The equilibrium shifts dramatically in polar solvents. The keto form (pyridinone) becomes significantly more stable. stackexchange.comstackexchange.com This shift is due to the larger dipole moment of the keto tautomer, which allows for stronger dipole-dipole interactions and hydrogen bonding with polar solvent molecules like water. stackexchange.com

Computational methods, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and calculate the Gibbs free energies of each tautomer. The energy difference between the tautomers dictates their equilibrium population. For 2-pyridone in water, the keto form is favored by several kcal/mol. nih.govresearchgate.net

Table 2: Calculated Relative Gibbs Free Energy (ΔG) for Pyridone Tautomeric Equilibrium Based on data for the 2-hydroxypyridine (B17775)/2-pyridone system.

EnvironmentFavored TautomerΔG (kcal/mol)Reference
Gas PhaseEnol (2-hydroxypyridine)-0.3 to -3.0 nih.govwayne.edu
CyclohexaneComparable amounts~0 nih.gov
WaterKeto (2-pyridone)+3 to +6 researchgate.net

Prediction and Analysis of Reaction Mechanisms, Transition States, and Reaction Energetics for Pyridinone Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For this compound, potential transformations include nucleophilic substitution at the C4 position or reactions involving the hydroxyl group.

By mapping the potential energy surface of a reaction, computational models can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy (or activation barrier), which is the primary determinant of the reaction rate. nih.gov Computational methods like DFT can be used to calculate the geometries and energies of these transition states with high accuracy. For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced, calculations would model the approach of the nucleophile, the formation of a potential intermediate (such as a Meisenheimer complex), the transition state for C-Cl bond cleavage, and the departure of the chloride ion. rsc.org

Table 3: Hypothetical Energetics for a Nucleophilic Substitution Reaction Step This table illustrates the type of data obtained from mechanistic calculations.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsPyridinone + Nucleophile0.0
TS1First Transition State+15.2
IntermediateMeisenheimer-like complex+5.8
TS2Second Transition State+12.5
ProductsSubstituted Pyridinone + Cl⁻-10.4

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Spectra) for Structural Assignment

Computational methods can accurately predict various spectroscopic properties, which serves as an invaluable aid in structural elucidation and the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (δ). liverpool.ac.uk By first optimizing the molecule's geometry at a high level of theory (e.g., B3LYP/6-311++G(d,p)), the magnetic shielding tensors for each nucleus can be computed. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Comparing calculated shifts with experimental values can confirm a proposed structure or distinguish between different isomers or tautomers. researchgate.netresearchgate.net

IR Frequencies: The vibrational frequencies of a molecule can be calculated by computing the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an IR spectrum. While calculated frequencies often have a systematic error, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. This is particularly useful for assigning specific vibrational modes, such as the C=O stretch of the pyridinone ring or the O-H stretch of the hydroxyl group.

UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra (UV-Vis). researchgate.net The calculation predicts the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max). This can help assign the electronic transitions observed experimentally, such as π → π* transitions within the conjugated ring system.

Table 4: Representative Comparison of Calculated and Experimental Spectroscopic Data Note: This data is illustrative for a substituted pyridinone.

PropertyCalculated ValueExperimental Value
¹H NMR (H5)6.2 ppm6.1 ppm
¹³C NMR (C2=O)165.0 ppm163.8 ppm
IR Freq. (C=O stretch)1675 cm⁻¹1660 cm⁻¹
UV-Vis λ_max298 nm305 nm

Conformational Analysis and Molecular Dynamics Simulations of Pyridinone Derivatives to Understand Flexibility and Interactions

While the pyridinone ring itself is largely planar and rigid, substituents can introduce conformational flexibility. For this compound, the primary source of flexibility is the rotation of the N-methyl group.

Conformational analysis involves systematically exploring the potential energy surface (PES) with respect to the rotation around specific bonds. mdpi.com For the N-methyl group, a PES scan can be performed by rotating the C-N bond in small increments (e.g., 10°) and calculating the energy at each point. This generates an energy profile that reveals the most stable (lowest energy) conformation and the energy barriers to rotation between conformers. mdpi.com Such barriers provide insight into the rotational freedom of the group at a given temperature.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. aps.org In an MD simulation, the classical equations of motion are solved for all atoms in the system, which typically includes the pyridinone molecule and a large number of explicit solvent molecules. This allows for the observation of not only the internal motions of the molecule (like methyl group rotation and ring vibrations) but also its interactions with the surrounding solvent. Ab initio Molecular Dynamics (AIMD) combines molecular dynamics with quantum mechanical energy calculations at each step, providing a highly accurate description of the system's evolution and solute-solvent interactions, such as the formation and breaking of hydrogen bonds. nih.gov

Application of Advanced Spectroscopic and Chromatographic Methodologies in Research on 4 Chloro 3 Hydroxy 1 Methylpyridin 2 One

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Reaction Monitoring in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of synthetic compounds like 4-Chloro-3-hydroxy-1-methylpyridin-2-one. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound (C₆H₆ClNO₂), the theoretical monoisotopic mass can be calculated with high precision. Experimental measurement of the molecular ion's mass via HRMS serves as a primary method for structural confirmation.

In synthetic chemistry, HRMS is also a powerful tool for monitoring the progress of reactions. By analyzing small aliquots from a reaction mixture over time, researchers can track the consumption of reactants and the formation of products and by-products. This is particularly useful in complex reaction pathways where multiple species may be present simultaneously. Techniques like Electrospray Ionization (ESI) coupled with HRMS allow for the analysis of polar molecules directly from solution, providing real-time insights into the reaction dynamics. nih.gov The high sensitivity and mass accuracy of HRMS enable the detection and identification of even minor components, which is critical for optimizing reaction conditions and understanding mechanistic pathways. bioanalysis-zone.com

Table 1: HRMS Data for Molecular Formula Confirmation This table is interactive. Click on the headers to sort.

Parameter Value
Molecular Formula C₆H₆ClNO₂
Theoretical Monoisotopic Mass (M) 159.0087
Expected Ion (ESI+) [M+H]⁺
Theoretical Mass of [M+H]⁺ 160.0160
Expected Ion (ESI-) [M-H]⁻
Theoretical Mass of [M-H]⁻ 158.0014

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D COSY, HSQC, HMBC) for Complex Structure Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of hydrogen and carbon atoms, multi-dimensional NMR techniques are essential for the complete and unequivocal structural elucidation of complex molecules like this compound. researchgate.net

2D Correlated Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). sdsu.edu For the target molecule, COSY would show a correlation between the proton on the pyridinone ring and any adjacent protons, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. nih.gov This is crucial for assigning the ¹³C signals corresponding to protonated carbons. For this compound, HSQC would definitively link the pyridinone ring proton to its corresponding carbon and the methyl protons to the N-methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to identify longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). This experiment is vital for piecing together the molecular skeleton. It can establish connectivity between quaternary (non-protonated) carbons and nearby protons. For instance, HMBC correlations would be expected from the N-methyl protons to the C2 (carbonyl) and C6 carbons of the pyridinone ring, confirming the position of the methyl group. Similarly, the ring proton would show correlations to adjacent carbons, helping to place the chloro and hydroxy substituents. science.gov

Table 2: Predicted NMR Correlations for this compound This table is interactive. Click on the headers to sort.

Proton Signal Expected COSY Correlations Expected HSQC Correlation (Carbon) Expected HMBC Correlations (Carbons)
H5 (ring proton) H6 C5 C3, C4, C6
H6 (ring proton) H5 C6 C2, C4, C5, N-CH₃

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interaction Analysis of Pyridinone Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. americanpharmaceuticalreview.com By diffracting X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms in the crystal lattice can be determined. mdpi.com

For pyridinone derivatives, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including precise bond lengths, bond angles, and torsional angles. mdpi.com Furthermore, this technique reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This is crucial for understanding intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.net In this compound, the hydroxyl group and the carbonyl oxygen are potential sites for hydrogen bonding, which would significantly influence the compound's solid-state properties. X-ray crystallography can precisely measure the distances and angles of these hydrogen bonds. nih.goveurjchem.com The analysis can also reveal stacking interactions between the aromatic pyridinone rings of adjacent molecules.

Table 3: Representative Crystallographic Data for a Substituted Pyridinone Derivative This table is interactive. Click on the headers to sort.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.708
b (Å) 12.298
c (Å) 10.041
β (°) 91.30
Volume (ų) 581.3
Z (molecules/unit cell) 4
Key Intermolecular Interaction N-H···O Hydrogen Bond (2.83 Å)

Data is representative of a similar pyridinone structure. nih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are highly effective for identifying the functional groups present in a compound. nsf.gov Each functional group (e.g., C=O, O-H, C-Cl) absorbs infrared radiation or scatters Raman light at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, FTIR and Raman spectra would exhibit distinct bands corresponding to its key structural features:

O-H Stretch: A broad band, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch: Bands around 2800-3000 cm⁻¹ for the methyl group and above 3000 cm⁻¹ for the aromatic C-H.

C=O Stretch: A strong absorption band, usually between 1650-1700 cm⁻¹, corresponding to the pyridinone carbonyl group. mdpi.com

C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridinone ring. researchgate.net

C-Cl Stretch: A band in the lower frequency "fingerprint" region, typically 600-800 cm⁻¹.

Vibrational spectroscopy is also a powerful tool for studying hydrogen bonding. rsc.org The formation of a hydrogen bond (e.g., O-H···O=C) weakens the O-H bond and slightly weakens the C=O bond. This results in a broadening and shifting of the O-H stretching band to a lower frequency (redshift) and a similar, though smaller, redshift of the C=O stretching frequency. nih.gov By analyzing these spectral shifts, the presence and relative strength of hydrogen bonding in the sample can be inferred. iosrjournals.org

Table 4: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Observation
O-H Stretch 3200-3600 Broad
C=O Stretch 1650-1700 Strong
C=C / C=N Ring Stretch 1400-1650 Multiple bands
N-CH₃ C-H Bending 1350-1450 Medium
C-O Stretch 1200-1300 Medium

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS, SFC) for Purity Assessment, Isomer Separation, and Reaction Component Analysis

Chromatography is a fundamental tool for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, advanced chromatographic techniques coupled with mass spectrometry are essential for quality control and detailed analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a versatile and widely used technique for the analysis of moderately polar, non-volatile compounds. nih.gov HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated components are then detected by a mass spectrometer, which provides mass information for identification. HPLC-MS is ideal for assessing the purity of this compound, quantifying it in various matrices, and analyzing reaction mixtures to identify intermediates and by-products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. nih.gov The sample is vaporized and separated in a gaseous mobile phase. While the target pyridinone may have limited volatility, derivatization can sometimes be employed to make it amenable to GC analysis. GC-MS offers excellent separation efficiency and is highly effective for separating closely related isomers or impurities that might be present in a synthetic sample. nih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com It combines some of the best features of both GC and HPLC, offering high efficiency and fast separations. nih.gov SFC is particularly advantageous for chiral separations and for analyzing compounds that are not easily handled by either GC or HPLC. nih.govscribd.com For pyridinone derivatives, SFC can be a powerful tool for isomer separation and high-throughput purity analysis, often with the benefit of reduced organic solvent consumption compared to HPLC. mdpi.com

Table 5: Comparison of Advanced Chromatographic Techniques This table is interactive. Click on the headers to sort.

Technique Principle Application for Pyridinone Analysis Advantages
HPLC-MS Liquid-solid phase partitioning Purity assessment, reaction monitoring, quantification Broad applicability for polar compounds, high sensitivity with MS
GC-MS Gas-solid phase partitioning Analysis of volatile impurities, isomer separation (if applicable) High resolution, excellent for volatile compounds

| SFC | Supercritical fluid-solid partitioning | Isomer separation, high-throughput screening, chiral separations | Fast analysis, reduced solvent use, high efficiency |

Strategic Utilization of 4 Chloro 3 Hydroxy 1 Methylpyridin 2 One As a Key Synthetic Intermediate

Precursor in the Total Synthesis of Complex Natural Products and Designed Heterocyclic Architectures

While the broader class of pyridin-2(1H)-ones serves as versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, such as pyridine (B92270), quinolizidine, and indolizidine alkaloids, specific examples detailing the use of 4-Chloro-3-hydroxy-1-methylpyridin-2-one in the total synthesis of complex natural products are not extensively documented in publicly available research. The functionalized nature of this pyridinone suggests its potential as a building block for intricate molecular scaffolds. The chloro and hydroxy substituents provide orthogonal handles for sequential chemical modifications, a desirable feature in the strategic planning of a total synthesis. For instance, the chlorine atom can be displaced by various nucleophiles through substitution reactions, while the hydroxyl group can be engaged in etherification, esterification, or other coupling reactions. These potential transformations could allow for the construction of key fragments of natural products or the assembly of designed heterocyclic architectures with novel topologies.

Role in the Development of Novel Heterocyclic Scaffolds for Diverse Chemical Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. The pyridinone core, and specifically a scaffold like this compound, is well-suited for the generation of such libraries. The reactivity of the chlorine atom at the C4 position allows for the introduction of a wide variety of substituents through nucleophilic aromatic substitution. This enables the creation of a library of compounds with diverse chemical properties, which can then be screened for biological activity or material properties.

For example, the reaction of the pyridinone with a library of amines, thiols, or alcohols would yield a corresponding library of 4-amino, 4-thio, or 4-alkoxy substituted pyridinones. Further diversity can be introduced by modifying the hydroxyl group at the C3 position. This combinatorial approach can rapidly generate a large number of unique molecules from a single, readily accessible starting material.

Table 1: Potential Reactions for Library Synthesis from this compound

Reaction TypeReagent ClassResulting Scaffold
Nucleophilic Aromatic SubstitutionAmines (R-NH2)4-Amino-3-hydroxy-1-methylpyridin-2-ones
Nucleophilic Aromatic SubstitutionThiols (R-SH)4-Thio-3-hydroxy-1-methylpyridin-2-ones
Nucleophilic Aromatic SubstitutionAlcohols (R-OH)4-Alkoxy-3-hydroxy-1-methylpyridin-2-ones
EtherificationAlkyl halides (R-X)3-Alkoxy-4-chloro-1-methylpyridin-2-ones
EsterificationAcyl chlorides (R-COCl)4-Chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl esters

Employing the Pyridinone Nucleus for the Synthesis of Ligands, Organocatalysts, and Reagents in Catalysis Research

The structural features of this compound make it an intriguing candidate for the synthesis of novel ligands, organocatalysts, and reagents for catalysis. The nitrogen and oxygen atoms of the pyridinone ring can act as coordination sites for metal ions, making it a potential precursor for new metal complexes with catalytic activity. The hydroxyl group at the C3 position and the potential to introduce a variety of functional groups at the C4 position allow for the fine-tuning of the electronic and steric properties of the resulting ligands.

Furthermore, the pyridinone scaffold can be incorporated into larger molecular frameworks to create chiral ligands for asymmetric catalysis. The development of atropisomeric thioureas, which can serve as organocatalysts, has been demonstrated from related heterocyclic systems, suggesting a potential avenue for the application of this compound derivatives. The synthesis of such catalysts would involve the strategic modification of the pyridinone core to introduce the necessary chirality and functional groups for catalytic activity.

Exploration of its Utility in the Construction of Functional Organic Materials (e.g., precursors for advanced polymers, dyes, molecular switches)

The pyridinone heterocycle is a known chromophore, and derivatives of this compound could find application as precursors for the synthesis of novel dyes. The color of these dyes could be tuned by the introduction of different substituents at the C4 position, which would alter the electronic structure of the molecule and thus its absorption spectrum. For instance, coupling reactions with diazonium salts could lead to the formation of azo dyes with pyridinone scaffolds.

In the realm of advanced materials, the bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. For example, polymerization could be achieved through reactions involving the hydroxyl group and the chlorine atom, leading to the formation of polyesters or polyethers with the pyridinone unit incorporated into the polymer backbone. Such polymers may exhibit interesting thermal, optical, or electronic properties.

Future Research Directions and Unexplored Frontiers in 4 Chloro 3 Hydroxy 1 Methylpyridin 2 One Chemistry

Development of Novel and Efficient Catalytic Transformations for Sustainable Synthesis and Derivatization

The future synthesis and modification of 4-Chloro-3-hydroxy-1-methylpyridin-2-one will heavily rely on the development of advanced catalytic systems. While traditional methods for creating pyridone scaffolds exist, they often involve multiple steps, harsh conditions, or pre-functionalized starting materials. chemrxiv.org Modern organic synthesis is moving towards more efficient and elegant strategies, with transition-metal catalysis at the forefront. iipseries.org

Future research should focus on applying transition-metal-catalyzed reactions, such as C-H activation and cross-coupling, for the late-stage functionalization of the this compound core. iipseries.org These methods would allow for the direct introduction of a wide array of functional groups at specific positions on the pyridinone ring, bypassing the need for lengthy synthetic sequences. For instance, developing catalytic protocols for the selective arylation, alkylation, or amination at the C5 and C6 positions would dramatically expand the chemical space accessible from this starting material.

Furthermore, exploring novel catalytic cycles that operate under milder conditions with lower catalyst loadings will be crucial for developing sustainable synthetic routes. acs.orgacs.org The development of catalysts based on earth-abundant metals as alternatives to precious metals like palladium and rhodium is another key area of investigation.

Table 1: Potential Catalytic Transformations for this compound

Catalytic StrategyTarget Position(s)Potential Functional Groups to IntroduceAnticipated Advantages
C-H ActivationC5, C6Aryl, Alkyl, Alkenyl, AmidoHigh atom economy, reduced pre-functionalization
Cross-CouplingC4 (replacing Cl)Cyano, Alkoxy, Amino, ThiolVersatile derivatization, access to diverse scaffolds
Asymmetric CatalysisIntroduction of chiral centersEnantiomerically enriched derivativesAccess to stereochemically complex molecules

Integration into Automated Synthesis Platforms and High-Throughput Experimentation for Accelerated Discovery

To accelerate the exploration of this compound derivatives, the integration of automated synthesis platforms and high-throughput experimentation (HTE) is essential. cognit.canih.gov HTE allows for the rapid screening of a large number of reaction conditions in parallel, using miniaturized reaction formats. analytical-sales.comyoutube.com This approach can drastically reduce the time and resources required for reaction optimization and library synthesis. youtube.comdigitellinc.com

Future research should involve the development of standardized protocols for the use of this compound as a building block in automated synthesis workflows. youtube.com This would enable the rapid generation of libraries of novel pyridinone derivatives for screening in various applications, such as drug discovery and materials science. cognit.cayoutube.com Automated platforms can handle the precise dispensing of reagents, control reaction parameters, and perform in-line analysis, leading to more reproducible and data-rich experimental outcomes. nih.govnih.gov

The data generated from HTE can be used to train machine learning algorithms to predict optimal reaction conditions and even propose novel derivatives with desired properties, creating a closed-loop system for accelerated discovery. nih.gov

Sustainable and Eco-Friendly Methodologies (e.g., Biocatalysis, Electrosynthesis) for Pyridinone Derivatives

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. nbinno.com For the synthesis and derivatization of this compound, biocatalysis and electrosynthesis offer promising green alternatives to traditional chemical methods. nbinno.comyoutube.com

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, can offer high selectivity under mild reaction conditions. nbinno.comnih.gov Research into identifying or engineering enzymes capable of regioselective hydroxylation, oxidation, or other functionalizations of the pyridinone ring could lead to highly efficient and sustainable synthetic routes. nih.govnih.gov For example, monooxygenases could potentially be used for the specific hydroxylation of the pyridinone core. nih.gov

Electrosynthesis, which uses electricity to drive chemical reactions, can reduce the need for chemical oxidants and reductants, often generating fewer waste products. youtube.comrsc.org The electrochemical functionalization of the this compound scaffold is a largely unexplored area. Future studies could investigate anodic oxidation for C-H functionalization or cathodic reduction for dehalogenation, providing novel pathways for derivatization.

Table 2: Comparison of Sustainable Methodologies for Pyridinone Synthesis

MethodologyKey AdvantagesPotential Applications for this compound
Biocatalysis High selectivity (regio-, stereo-), mild conditions, reduced wasteRegioselective hydroxylation, N-oxidation
Electrosynthesis Avoids stoichiometric reagents, can use renewable energyC-H functionalization, dehalogenation, coupling reactions

Exploration of Self-Assembly, Supramolecular Interactions, and Non-Covalent Functionalization Involving Pyridinone Systems

The pyridinone scaffold, with its hydrogen bond donors and acceptors, as well as its aromatic system, is well-suited for participating in self-assembly and supramolecular interactions. nih.govfrontiersin.org The future exploration of this compound in this context could lead to the development of novel functional materials.

Research should focus on understanding and controlling the non-covalent interactions of this molecule, such as hydrogen bonding and π-π stacking. mdpi.comnih.gov By modifying the substituents on the pyridinone ring, it may be possible to program the self-assembly of these molecules into well-defined one-, two-, or three-dimensional structures. nih.govrsc.org These supramolecular assemblies could have applications in areas such as organic electronics, sensing, and catalysis. acs.orgresearchgate.net

Non-covalent functionalization, where the pyridinone unit is attached to other molecules or surfaces through interactions like π-π stacking, is another promising avenue. mdpi.com For example, pyrene-appended pyridinone derivatives could be used for the non-covalent functionalization of carbon nanotubes or graphene, modifying their electronic properties. mdpi.com

Interdisciplinary Approaches to Harness the Synthetic Versatility of this compound in Advanced Chemical Sciences

The full potential of this compound will be realized through interdisciplinary collaborations that leverage its synthetic versatility. The pyridinone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govfrontiersin.org

Future research should involve collaborations between synthetic chemists and biologists to explore the potential of this compound derivatives as therapeutic agents. Its structure suggests potential as an iron chelator, which could be explored for the treatment of iron overload disorders or as an antimicrobial strategy. nih.gov

In materials science, collaborations could focus on incorporating this pyridinone into polymers or metal-organic frameworks (MOFs). The coordinating ability of the hydroxy and carbonyl groups, along with the potential for further functionalization, makes it an attractive building block for creating materials with tailored electronic, optical, or porous properties. acs.org

Furthermore, in the field of organocatalysis, pyridinone-based structures have been investigated as catalysts. researchgate.net The development of chiral derivatives of this compound could lead to new classes of asymmetric organocatalysts.

By fostering these interdisciplinary connections, the fundamental knowledge gained from the chemical exploration of this compound can be translated into practical applications across a wide range of scientific fields.

Q & A

Q. Table 1: Synthetic Conditions for Pyridinone Derivatives

Reaction StepConditionsYieldReference
Condensation235–237°C, DCM, NaOH47%
HalogenationCl₂ gas, 0–5°C, 12 h62%
PurificationRecrystallization (EtOH/H₂O)95%

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueKey ParametersApplication
¹H NMR (400 MHz)δ 7.2–7.5 (aryl), δ 2.1 (CH₃)Substitution pattern
ESI-MSm/z 386.1232 [M+H]⁺Molecular weight confirmation
FT-IR1680 cm⁻¹ (C=O), 3200 cm⁻¹ (O-H)Functional group analysis

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